![molecular formula C10H10ClN3O B1328053 [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine CAS No. 1017782-52-3](/img/structure/B1328053.png)

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

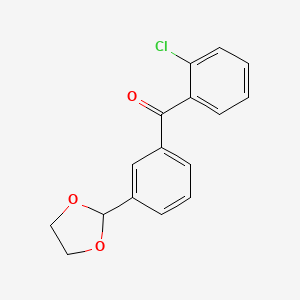

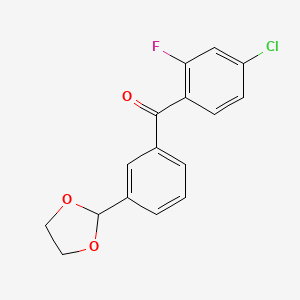

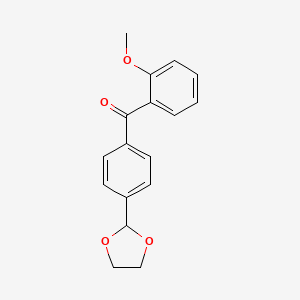

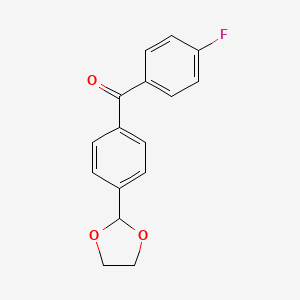

The compound “[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS . The presence of the oxadiazole ring and the chlorophenyl group would be evident in the spectroscopic data .Chemical Reactions Analysis

The chemical reactivity of such compounds would largely depend on the functional groups present in the molecule. The oxadiazole ring is generally stable under normal conditions, but can participate in various reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of the oxadiazole ring and the chlorophenyl group would likely make the compound relatively non-polar .科学的研究の応用

Green Chemistry Synthesis

The compound has been synthesized using a green approach , employing a cholinium chloride/urea eutectic mixture as a reaction medium . This method is nature-inspired and environmentally friendly, highlighting the compound’s role in sustainable synthesis practices.

Medicinal Chemistry

As a derivative of 2-aminoimidazole, this compound is part of a class of nitrogen-containing heterocycles with significant importance in medicinal chemistry . It acts as a bioisostere of guanidine, triazoles, and benzamidine, making it a key structural element in various FDA-approved drugs, such as emedastine and astemizole, which are antagonists of the H1 histamine receptor.

Antiviral Activity

Derivatives of this compound, specifically 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have shown antiviral activity . These derivatives have been synthesized and tested against tobacco mosaic virus, with some showing promising results.

Coordination Chemistry

The 2-aminoimidazole core, which is structurally related to the compound , is extensively employed in coordination chemistry . This application is crucial for creating complex structures with metals for various industrial and research purposes.

Organocatalysis

This compound’s core structure is also used in organocatalysis , which involves the acceleration of chemical reactions by organic catalysts. Its role in this field is vital for developing new synthetic methodologies.

Pharmaceutical Drug Development

The compound’s structural features make it an important pharmacophore in the development of small bioactive molecules . It is particularly relevant in the synthesis of drugs that target the H1 histamine receptor, anthelmintics, and DPP-4 inhibitors for type 2 diabetes mellitus treatment.

作用機序

将来の方向性

特性

IUPAC Name |

1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-12-6-9-13-14-10(15-9)7-2-4-8(11)5-3-7/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGESIXVBLHONGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192997 |

Source

|

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine | |

CAS RN |

1017782-52-3 |

Source

|

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。